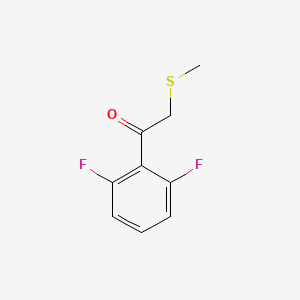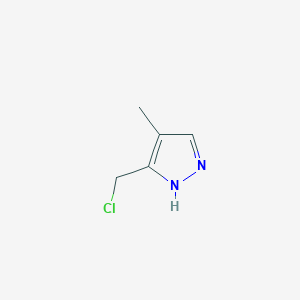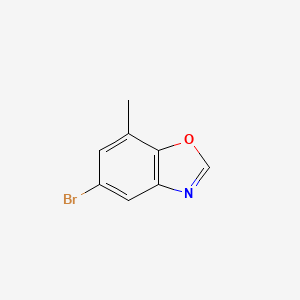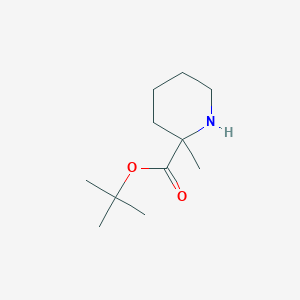
1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by the presence of a difluorophenyl group and a methylsulfanyl group attached to an ethanone backbone
Vorbereitungsmethoden
The synthesis of 1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzene and methylthiol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to specific targets, while the methylsulfanyl group can modulate the compound’s reactivity and stability. The exact pathways and molecular targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one can be compared with similar compounds such as:
1-(2,6-Difluorophenyl)-2-(methylsulfonyl)ethan-1-one: This compound has a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
1-(2,6-Difluorophenyl)-2-(methylthio)ethan-1-one: The presence of a thioether group instead of a sulfanyl group can affect the compound’s stability and biological activity.
1-(2,6-Difluorophenyl)-2-(methylsulfinyl)ethan-1-one:
Eigenschaften
Molekularformel |
C9H8F2OS |
|---|---|
Molekulargewicht |
202.22 g/mol |
IUPAC-Name |
1-(2,6-difluorophenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H8F2OS/c1-13-5-8(12)9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
ASPBPGRBWYPHQO-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(=O)C1=C(C=CC=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13219745.png)

![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13219751.png)
![4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13219753.png)


![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)
![Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13219783.png)

![5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B13219793.png)
![7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219794.png)
![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)

